
1,2-Diiodopyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diiodopyrene is an organic compound belonging to the pyrene family, characterized by the presence of two iodine atoms attached to the 1 and 2 positions of the pyrene ring Pyrene itself is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings, known for its stability and unique photophysical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diiodopyrene can be synthesized through several methods, with one common approach involving the iodination of pyrene. This process typically uses iodine (I₂) and an oxidizing agent such as potassium iodate (KIO₃) in an acidic medium like acetic acid (CH₃COOH) and water (H₂O). The reaction conditions are carefully controlled to ensure regioselectivity, resulting in the substitution of iodine atoms at the desired positions on the pyrene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1,2-Diiodopyrene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrene core.
Coupling Reactions: It can form carbon-carbon bonds through coupling reactions, such as Suzuki or Heck coupling, facilitated by palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield methoxy-substituted pyrene derivatives, while coupling reactions can produce extended conjugated systems.
Scientific Research Applications
1,2-Diiodopyrene has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and materials with tailored properties.
Biology: Its derivatives are explored for potential use in bioimaging and as fluorescent probes due to their strong luminescence.
Medicine: Research is ongoing into its potential as a precursor for pharmaceuticals and diagnostic agents.
Mechanism of Action
The mechanism by which 1,2-Diiodopyrene exerts its effects is primarily through its ability to participate in various chemical reactions, altering its structure and properties. The iodine atoms act as reactive sites, facilitating the formation of new bonds and enabling the compound to interact with other molecules. This reactivity is harnessed in applications such as molecular electronics, where the compound’s ability to form extended conjugated systems is crucial.
Comparison with Similar Compounds
1,6-Dibromopyrene: Another halogenated pyrene derivative with bromine atoms at the 1 and 6 positions.
1,8-Diiodopyrene: Similar to 1,2-Diiodopyrene but with iodine atoms at the 1 and 8 positions.
2,7-Diiodopyrene: Iodine atoms at the 2 and 7 positions, offering different reactivity and properties.
Uniqueness: this compound is unique due to the specific positioning of the iodine atoms, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for the exploration of different chemical pathways and the synthesis of novel materials with distinct properties .
Properties
CAS No. |
90024-11-6 |
|---|---|
Molecular Formula |
C16H8I2 |
Molecular Weight |
454.04 g/mol |
IUPAC Name |
1,2-diiodopyrene |
InChI |
InChI=1S/C16H8I2/c17-13-8-11-5-4-9-2-1-3-10-6-7-12(16(13)18)15(11)14(9)10/h1-8H |
InChI Key |
YAQAPXZRTWCRQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4I)I)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-{[Dimethyl(phenyl)silyl]oxy}but-2-yn-1-yl)piperidine](/img/structure/B14390752.png)
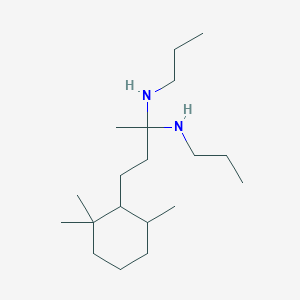
![Magnesium, bromo[(4-methylphenyl)methyl]-](/img/structure/B14390770.png)
![4-[6-(3-Acetyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutan-2-yl acetate](/img/structure/B14390775.png)
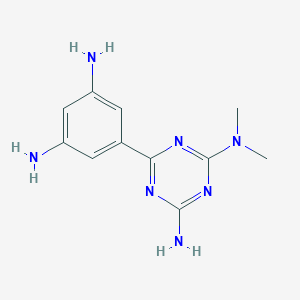
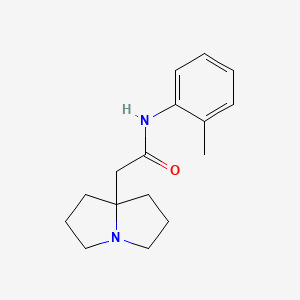

![1,5-Dimethylspiro[5.5]undecan-3-one](/img/structure/B14390791.png)
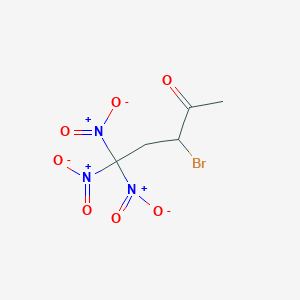
![(Bicyclo[2.2.1]hept-5-en-2-ylidene)propanedinitrile](/img/structure/B14390796.png)
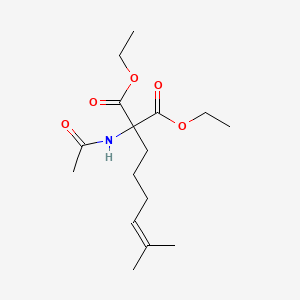
![Butyl (methyl{[(naphthalen-1-yl)oxy]carbonyl}amino)(oxo)acetate](/img/structure/B14390822.png)
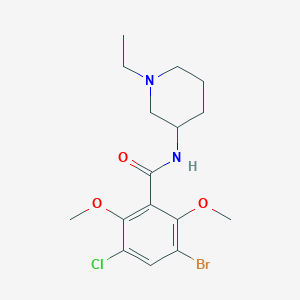
![N-{4-[(4-Nitrophenyl)sulfanyl]phenyl}hexadecanamide](/img/structure/B14390842.png)
